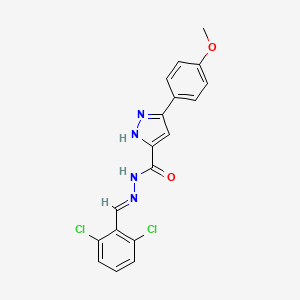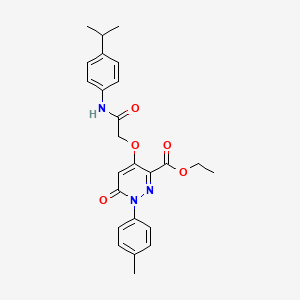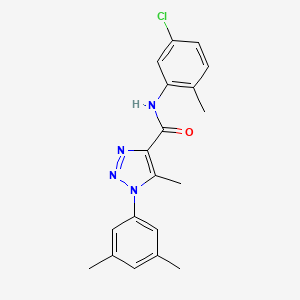![molecular formula C18H20O5 B2960807 3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid CAS No. 956950-60-0](/img/structure/B2960807.png)
3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 956950-60-0, has a linear formula of C18H20O5 . It is a complex organic molecule with a pyrano[3,2-g]chromen ring structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[3,2-g]chromen ring structure, which is a fused ring system containing a pyran ring and a chromene ring . The molecule also contains a propanoic acid group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H20O5, an average mass of 316.348 Da, and a monoisotopic mass of 316.131073 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Consumer Preference Programs
Programs that prioritize consumer choice in housing and services have proven to be more successful than traditional models contingent on sobriety and treatment progress. For instance, a drop-in center that reduced barriers to service access showed notable success in decreasing homelessness, with 38% of participants moving to community housing within 24 months. A subsequent program that allowed individuals to move directly from the streets to subsidized apartments, with control over their services, saw 79% in stable housing after 6 months, compared to 27% in the control group (Tsemberis, Moran, Shinn, Asmussen, & Shern, 2003).
Housing First Approach
The Housing First model, which provides immediate access to housing without prerequisites for sobriety or treatment, coupled with supportive services, is another effective strategy. It has been shown to significantly reduce homelessness and improve housing stability. Programs under this model have varied in their specific interventions but generally include high-intensity case management, critical time intervention, and both abstinence-contingent and non-abstinence-contingent housing options. These interventions have consistently performed better than usual services in reducing homelessness and enhancing housing stability across multiple studies (Munthe-Kaas, Berg, & Blaasvær, 2016).
Supportive Housing and Services
Supportive housing that combines affordable housing with case management and other services contributes to residential stability and other positive outcomes, such as family preservation. While the evidence base is less extensive for families compared to individuals, the available research suggests that access to housing vouchers and supportive services can lead to increased residential stability (Bassuk & Geller, 2006).
Policy and Systemic Changes
Addressing systemic issues such as the shortage of affordable housing and the need for comprehensive social support services is crucial. Programs that focus solely on emergency shelter or transitional housing without addressing the root causes of homelessness, such as poverty and the lack of affordable housing, are less likely to be effective in reducing the overall number of homeless families and individuals (McChesney, 1990).
Propiedades
IUPAC Name |
3-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-10-12(4-5-16(19)20)17(21)22-15-9-14-11(8-13(10)15)6-7-18(2,3)23-14/h8-9H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLQMJKZVOBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
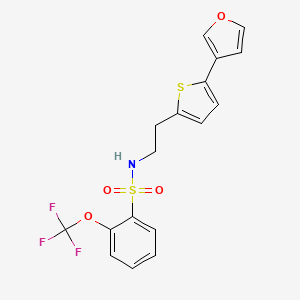
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2960729.png)
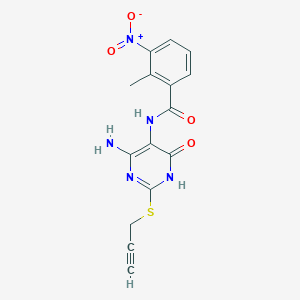
![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)
![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
